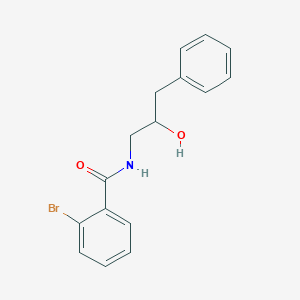

2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)16(20)18-11-13(19)10-12-6-2-1-3-7-12/h1-9,13,19H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOUBZJGUQJHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the following steps:

Amidation: The amidation reaction involves the coupling of a benzoyl chloride derivative with an amine. In this case, the amine is 2-hydroxy-3-phenylpropylamine.

Hydroxylation: The hydroxylation step introduces the hydroxy group into the phenylpropyl chain. This can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide may involve large-scale bromination and amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

Oxidation: Formation of 2-bromo-N-(2-oxo-3-phenylpropyl)benzamide.

Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)benzamide.

Substitution: Formation of 2-azido-N-(2-hydroxy-3-phenylpropyl)benzamide.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of benzamides, characterized by the presence of a bromine atom and a hydroxy-phenylpropyl group. This structure contributes to its reactivity and interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.

Pharmacological Properties

Research indicates that 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide exhibits significant biological activity, particularly in the modulation of specific pathways related to metabolic disorders. Its potential therapeutic properties include:

- PPAR Activation : The compound activates Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in regulating lipid and carbohydrate metabolism. This makes it a candidate for treating conditions like type 2 diabetes, dyslipidemias, and obesity .

- Anti-inflammatory Effects : Studies have shown that derivatives of benzamide compounds can exert anti-inflammatory effects, which could be beneficial in managing diseases associated with chronic inflammation such as asthma and cardiovascular diseases .

Case Studies

A notable study explored the structure-activity relationship of modified benzamide derivatives, revealing that certain modifications could enhance PPAR activation and insulin secretory properties . These findings suggest that 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide could be optimized for better therapeutic efficacy.

Synthesis and Characterization

The synthesis of 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves several key steps including bromination and coupling reactions with phenolic compounds. Its unique structure allows for various modifications that can tailor its properties for specific applications in material sciences.

Potential Uses

The compound can be utilized in the development of new materials with specific functionalities due to its ability to form hydrogen bonds and participate in electrophilic substitution reactions. This property is essential for creating advanced materials with desired thermal, electrical, or mechanical properties.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacological mechanisms of 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide. Investigations into its interactions at the molecular level with various biological targets will be crucial for understanding its full therapeutic potential. Additionally, exploring its applications in nanotechnology and polymer sciences could open new avenues for innovation.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of the biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide with four structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and functional outcomes.

Structural Analogues and Key Differences

Detailed Comparative Analysis

Electronic and Steric Effects

- Bromine vs. Fluorine in 2-bromo-N-(3-fluorophenyl)benzamide enhances electronegativity, improving crystal packing but reducing steric bulk compared to bromine .

Stereochemical Outcomes

- Amide N-Substituents : Bulky substituents on the amide nitrogen (e.g., cumyl in 2-bromo-N-(2-phenyl-2-propyl)benzamide) significantly improve enantioselectivity in Suzuki-Miyaura coupling (93% ee vs. 87% ee for tert-butyl) . The target compound’s 2-hydroxy-3-phenylpropyl group balances steric bulk and flexibility, though its enantioselectivity data remain unreported.

Solubility and Intermolecular Interactions

- Hydroxyl groups (target compound) and sulfamoyl moieties () enhance solubility in polar solvents via hydrogen bonding. Fluorinated derivatives () exhibit tighter crystal packing, reducing solubility but improving thermal stability .

Biological Activity

2-Bromo-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features

- Molecular Weight : 349.23 g/mol

- Functional Groups : Bromine atom, hydroxyl group, and amide linkage.

Research indicates that 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide may interact with various biological targets, including:

- Enzymatic Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

Pharmacological Studies

A series of studies have evaluated the biological activity of this compound. Below is a summary of significant findings:

Case Study 1: PARG Inhibition

A study focused on the structure-activity relationship (SAR) of similar compounds identified that modifications at the hydroxyl and bromo positions significantly impacted PARG inhibition. The removal of the hydroxyl group resulted in a complete loss of activity, highlighting its importance in maintaining biological function .

Case Study 2: Antimicrobial Efficacy

In another investigation, 2-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.